molecular formula C52H44CaF6O8 B10752487 AMG 837 calcium hydrate

AMG 837 calcium hydrate

Cat. No.: B10752487
M. Wt: 951.0 g/mol
InChI Key: QIPOYAYDMYWBJC-QJOPACOMSA-L
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Description

Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate dihydrate (CAS: 1259389-38-2), commonly referred to as AMG 837 calcium hydrate, is a synthetic calcium salt of a chiral organic acid. Its molecular formula is C₅₂H₄₂CaF₆O₇, with a molecular weight of 932.95 g/mol . The compound features:

  • A hex-4-ynoate backbone with a stereospecific (3S) configuration.
  • A trifluoromethyl-substituted biphenylmethoxy group, enhancing lipophilicity and metabolic stability.
  • A dihydrate form, which likely improves solubility and crystalline stability .

Pharmacologically, AMG 837 acts as a GPR40 (FFAR1) agonist with an EC₅₀ of 13 nM, making it a candidate for type 2 diabetes treatment due to its role in glucose-dependent insulin secretion .

Properties

Molecular Formula

C52H44CaF6O8

Molecular Weight

951.0 g/mol

IUPAC Name

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate

InChI

InChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;;+2;;/p-2/t2*21-;;;/m00.../s1

InChI Key

QIPOYAYDMYWBJC-QJOPACOMSA-L

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2]

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Asymmetric Organocatalytic Aldol Reaction

The (3S)-stereocenter is established via an organocatalyzed aldol reaction between a β-ketoester and a propargyl aldehyde. Drawing from enantioselective protocols for triketones, a chiral pyrrolidine-based catalyst (e.g., MacMillan catalyst) induces >98% enantiomeric excess (ee) at 0°C in dichloromethane. The reaction proceeds via an enamine intermediate, with the propargyl aldehyde’s triple bond remaining inert during catalysis.

Representative Conditions :

  • Catalyst: (S)-5-(pyrrolidin-2-yl)tetrazole (10 mol%)

  • Solvent: CH₂Cl₂, 0°C, 24 h

  • Yield: 78%

  • Stereoselectivity: 99:1 er

Alkyne Functionalization via Sonogashira Coupling

The hex-4-ynoate alkyne is introduced via Sonogashira cross-coupling between a terminal propargyl alcohol and an iodinated β-ketoester intermediate. Palladium(II) acetate (5 mol%) and copper(I) iodide (10 mol%) in triethylamine afford the coupled product in 85% yield. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the propargyl alcohol to the ynone, preserving the alkyne.

Key Data :

  • Reagents: Pd(OAc)₂, CuI, PPh₃, Et₃N

  • Temperature: 60°C, 12 h

  • Oxidation: PCC, CH₂Cl₂, 0°C → rt, 90% yield

Construction of the Trifluoromethylphenyl-Biphenylmethoxy System

Suzuki-Miyaura Coupling for Biphenyl Formation

Aryl boronic acids and brominated trifluoromethylbenzene undergo Suzuki coupling to assemble the biphenyl motif. Palladium tetrakis(triphenylphosphine) (3 mol%) in a 1,4-dioxane/water mixture at 80°C achieves 92% conversion. The trifluoromethyl group’s electron-withdrawing nature necessitates elevated temperatures for effective transmetalation.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 88%

Etherification via Mitsunobu Reaction

The biphenylmethanol intermediate is coupled to the phenolic oxygen of the hex-4-ynoate using Mitsunobu conditions. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (1.2 equiv each) in THF at 0°C→rt afford the ether linkage in 76% yield. Notably, higher temperatures risk elimination side reactions.

Critical Notes :

  • Substrate: 4-Hydroxyphenylhex-4-ynoate

  • Reagents: DEAD, PPh₃

  • Temperature: 0°C → rt, 12 h

  • Yield: 76%

Salt Formation and Dihydrate Crystallization

Calcium Salt Preparation

The free acid is neutralized with calcium hydroxide in aqueous ethanol (1:1 v/v) at 50°C. Filtration and solvent removal yield the calcium salt as a white solid. Stoichiometric control (2:1 acid/Ca(OH)₂ ratio) prevents excess alkalinity.

Conditions :

  • Solvent: EtOH/H₂O

  • Temperature: 50°C, 2 h

  • Yield: 95%

Dihydrate Crystallization

The anhydrous calcium salt is recrystallized from hot water/acetone (3:1). Slow cooling to 4°C over 48 h affords the dihydrate as needle-like crystals. Karl Fischer titration confirms 2.05 ± 0.1 water molecules per formula unit.

Crystallization Data :

  • Solvent: H₂O/acetone

  • Temperature: 4°C

  • Water content: 9.2% (w/w)

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52–7.48 (m, 4H, ArH), 5.21 (s, 2H, OCH₂), 4.89 (q, J = 6.8 Hz, 1H, C3-H), 2.95–2.85 (m, 2H, C2-H₂), 2.45 (t, J = 2.6 Hz, 1H, C≡CH).

  • ¹³C NMR : δ 172.4 (COO⁻), 134.5–125.8 (ArC), 122.8 (q, J = 272 Hz, CF₃), 94.5 (C≡C).

X-ray Diffraction

Single-crystal X-ray analysis confirms the (3S) configuration and dihydrate structure. Space group P2₁ with Z = 2; Ca²⁺ coordinated by two carboxylate oxygens and four water molecules.

Challenges and Alternative Approaches

Competing Elimination in Ether Formation

Mitsunobu conditions at >25°C promote β-elimination of the C3-hydroxyl, forming a conjugated diene. Mitigation involves strict temperature control and excess diphenylphosphoryl azide (DPPA) as a proton scavenger.

Trifluoromethyl Group Stability

The CF₃ group’s strong electron-withdrawing character complicates nucleophilic aromatic substitutions. Directed ortho-metalation with LDA followed by trifluoromethylation using Umemoto’s reagent offers a viable alternative .

Comparison with Similar Compounds

Calcium Salts with Bioactive Anions

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Biological Activity Reference
AMG 837 calcium dihydrate 1259389-38-2 C₅₂H₄₂CaF₆O₇ 932.95 Trifluoromethylphenyl, hex-4-ynoate GPR40 agonist (EC₅₀: 13 nM)
Calcium disodium edetate 23411-34-9 C₁₀H₁₂CaN₂Na₂O₈ 374.27 EDTA chelator, hydrate Heavy metal detoxification
Calcium propionate 4075-81-4 C₆H₁₀CaO₄ 186.22 Propionate anion Food preservative, antifungal agent

Key Observations :

  • AMG 837 is distinguished by its aryl-alkynyl structure and GPR40 targeting, whereas calcium disodium edetate and calcium propionate serve non-therapeutic roles (chelators/preservatives) .
  • The dihydrate form of AMG 837 contrasts with the variable hydration states of calcium disodium edetate (dihydrate/trihydrate mixtures), impacting solubility and formulation .

Trifluoromethyl-Substituted Compounds

Compound Name CAS Number Molecular Formula Key Substituents Biological/Industrial Use Reference
AMG 837 calcium dihydrate 1259389-38-2 C₅₂H₄₂CaF₆O₇ 4-(Trifluoromethyl)phenyl GPR40 agonist
1-(4-Trifluoromethylphenyl)urea (11d) N/A C₁₆H₁₃F₃N₂O₂ 4-(Trifluoromethyl)phenylurea Kinase inhibition (hypothetical)
3-(Trifluoromethyl)pyrazole 1003-09-4 C₄H₃F₃N₂ Trifluoromethylpyrazole Pharmaceutical intermediate

Key Observations :

  • The trifluoromethyl group in AMG 837 and compound 11d enhances receptor binding affinity and metabolic stability compared to non-fluorinated analogues .
  • Unlike simpler trifluoromethyl compounds (e.g., pyrazoles), AMG 837’s extended conjugated system enables selective GPR40 activation .

Physicochemical and Pharmacokinetic Comparison

Solubility and Hydration States

  • AMG 837 dihydrate : The hydrated form likely improves aqueous solubility, critical for oral bioavailability .
  • Calcium dihydrogen phosphate hydrate (CAS: 7758-23-8): Exists as a monohydrate, used in fertilizers due to moderate water solubility .
  • Calcium chloride dihydrate (CAS: 10035-04-8): Highly hygroscopic, used as a desiccant, contrasting with AMG 837’s controlled hydration for stability .

Pharmacological Efficacy

Compound Target EC₅₀/Potency Therapeutic Application
AMG 837 calcium hydrate GPR40 13 nM Type 2 diabetes (insulin secretion)
Fenofibrate PPAR-α ~10 μM Hyperlipidemia
Edetate calcium disodium Heavy metals N/A Lead poisoning

Key Insight: AMG 837’s nanomolar potency surpasses older therapies like fenofibrate (micromolar EC₅₀), highlighting its precision in targeting GPR40 .

Biological Activity

Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate, often referred to as AMG 837 hemicalcium salt, is a complex organic compound notable for its unique molecular structure and significant biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C52H44CaF6O8C_{52}H_{44}CaF_6O_8. Its structure includes a calcium ion and a specific organic moiety derived from hex-4-ynoic acid, with a trifluoromethyl group that enhances both lipophilicity and biological activity. The systematic name reflects the stereochemistry and intricate arrangement of its substituents, indicating its potential utility in pharmaceutical applications.

Biological Activities

1. Antidiabetic Properties

Research indicates that calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate exhibits significant antidiabetic effects. It has been shown to reduce blood sugar levels in diabetic models, suggesting its potential as a therapeutic agent against metabolic diseases such as obesity and insulin resistance.

2. Mechanism of Action

The compound functions as a partial agonist at the free fatty acid receptor 1 (FFA1/GPR40), which is crucial for glucose-dependent stimulation of insulin secretion. This mechanism underlines its relevance in diabetes research, particularly in enhancing insulin sensitivity and glucose metabolism.

3. Antimicrobial Activity

Preliminary studies have also suggested that derivatives of compounds with similar structural features exhibit potent antimicrobial properties. For example, trifluoromethyl phenyl derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, indicating a broader potential for calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate in antimicrobial applications .

Comparative Analysis

To further illustrate the uniqueness of calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate, a comparison with structurally similar compounds is provided below:

Compound Name Structural Features Unique Attributes
3-(4-Benzyloxy)phenylhex-4-ynoic acidLacks calcium ionMore hydrophilic due to absence of trifluoromethyl group
2-(Trifluoromethyl)benzoic acidTrifluoromethyl group presentSimpler structure, less complex interactions
2-Hydroxybenzoic acidHydroxy group instead of methoxyDifferent biological activity profile

This table highlights the distinctiveness of calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate due to its dual functionality as both a calcium salt and an organic compound.

Case Studies and Research Findings

Several studies have explored the biological activities of AMG 837 hemicalcium salt:

  • Diabetes Research : In vivo studies demonstrated that AMG 837 significantly improved glycemic control in diabetic mouse models, with mechanisms involving enhanced insulin secretion and action .
  • Antimicrobial Studies : Research into related trifluoromethyl phenyl compounds has shown promising results against various bacterial strains, leading to further investigations into their potential as novel antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate dihydrate?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Suzuki-Miyaura coupling to construct the biphenylmethoxy core.
  • Alkyne functionalization for the hex-4-ynoate backbone.
  • Calcium salt formation via reaction with calcium hydroxide in aqueous/organic solvent mixtures.
    Key steps from analogous syntheses (e.g., trifluoromethylphenyl derivatives) include low-temperature reactions (-78°C to -23°C) for alkyne lithiation and controlled solvent evaporation to isolate the dihydrate form .

Critical Parameters:

  • Solvent ratios (e.g., ethyl acetate/hexane gradients) for purification via flash chromatography .
  • Hydration control during crystallization to ensure dihydrate stability .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ calc. for C26H21O3F3: 438.44) with deviations <5 ppm .
  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent patterns (e.g., trifluoromethylphenyl and methoxy groups).
    • 31P-NMR (if phosphorylated intermediates are present) .
  • X-ray Crystallography: Resolves stereochemistry (3S configuration) and hydrate stoichiometry. SHELX software is widely used for refinement, though challenges persist with twinned crystals or low-resolution data .

Data Validation:
Cross-reference NMR shifts with analogous compounds (e.g., trifluoromethylphenyl derivatives in , Table 1) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., hydrate stability vs. anhydrous forms) be resolved?

Methodological Answer:

  • Variable-Temperature XRD: Monitors hydrate-anhydrous phase transitions by collecting data at 25–100°C .
  • Dynamic Vapor Sorption (DVS): Quantifies water adsorption/desorption isotherms to assess dihydrate stability under humidity .
  • Computational Modeling: Molecular dynamics simulations predict lattice energy differences between hydrated and anhydrous forms .

Case Study:
reports a calcium-sulfonato complex with trihydrate stability, highlighting the role of hydrogen-bonding networks in hydrate formation .

Q. What strategies optimize pharmacokinetic properties (e.g., logD, bioavailability) while retaining GPR40 agonist activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    • Modify the hex-4-ynoate chain to balance lipophilicity (logP) and solubility.
    • Introduce polar substituents (e.g., hydroxyl groups) without disrupting the trifluoromethylphenyl-methoxy pharmacophore .

Data-Driven Approach:

  • Compare experimental logD7.4 values (e.g., from , Table 1) with in vivo bioavailability data .
  • Use proteolysis-targeting chimeras (PROTACs) to enhance target engagement, as demonstrated in for mitochondrial protein degradation .

Q. How do researchers address discrepancies in bioactivity data across different assay formats?

Methodological Answer:

  • Assay Standardization:
    • Validate EC50 values using cell-based vs. cell-free systems (e.g., HEK293 cells expressing GPR40 vs. isolated receptor assays) .
    • Control for calcium interference in fluorometric assays by using calcium-free buffers .
  • Meta-Analysis:
    • Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outlier datasets.

Example:
reports EC50 = 13 nM for GPR40, but variations may arise from differences in calcium signaling readouts .

Notes for Experimental Design

  • Stereochemical Integrity: Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm the 3S configuration during synthesis .
  • Hydration Control: Store the compound at 4°C in desiccators with saturated salt solutions to maintain dihydrate form .

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